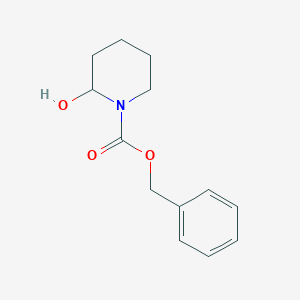

Benzyl 2-hydroxypiperidine-1-carboxylate

Description

Benzyl 2-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a hydroxyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₁₅NO₃, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceutical precursors.

Propriétés

IUPAC Name |

benzyl 2-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHBQZYPXJJJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-67-9 | |

| Record name | 2-hydroxy-piperidine-1-carboxylic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Synthesis of Benzyl 2-Hydroxypiperidine-1-Carboxylate

The synthesis of BHPC typically involves the reduction of benzyl 2-(benzyloxy)carbonylpiperidine-2-carboxylic acid using borane-THF complex, which yields the desired compound efficiently . The synthetic pathway can be summarized as follows:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzyl 2-(benzyloxy)carbonylpiperidine-2-carboxylic acid + Borane-THF | This compound |

Biological Activities

BHPC has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and HIV research. Key findings include:

- Neuropharmacological Effects : BHPC has shown promise as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter systems. In studies, it exhibited significant effects on dopamine receptors, which are crucial in managing conditions such as Parkinson's disease and schizophrenia .

- HIV Reverse Transcriptase Inhibition : BHPC derivatives have been explored as inhibitors of HIV reverse transcriptase (RT). Research indicates that compounds with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a basis for developing antiretroviral therapies .

Therapeutic Potential

The therapeutic applications of BHPC are diverse:

- Antiviral Agents : The structural characteristics of BHPC make it a candidate for further development into antiviral agents targeting HIV. Its derivatives have been shown to inhibit RNase H activity associated with HIV RT, which is essential for viral replication .

- Pain Management : Experimental studies indicate that BHPC may exhibit analgesic properties. Research on related compounds has demonstrated effectiveness in reducing pain responses in animal models, suggesting its potential use in pain management therapies .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of BHPC on dopamine receptor modulation in rodent models. Results indicated a significant decrease in hyperactivity, suggesting potential use in treating hyperdopaminergic conditions.

Case Study 2: Antiviral Activity Assessment

In vitro assays tested BHPC derivatives against HIV strains. The most potent derivative showed an IC50 value of 0.65 µM against HIV RT, highlighting its potential as a lead compound for further drug development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares benzyl 2-hydroxypiperidine-1-carboxylate with four analogs, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Comparative Efficacy in Drug Development

For instance, the 2-oxo derivative’s electron-withdrawing properties could influence binding affinity in target molecules .

Méthodes De Préparation

Protection of Piperidin-2-one

Piperidin-2-one, a cyclic amide with a ketone at C2, undergoes protection using benzyl chloroformate (CbzCl) under basic conditions. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) catalyzes this reaction, yielding benzyl 2-oxopiperidine-1-carboxylate.

Reaction Conditions

- Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Yield: >90% (reported for analogous piperidine protections)

The Cbz group enhances solubility in organic solvents and prevents unwanted side reactions during reduction.

Reduction of the Ketone Moiety

The ketone at C2 is reduced to a secondary alcohol using DIBAL-H, a bulky hydride reagent that avoids over-reduction to the alkane.

Optimized Procedure

- Reagent: DIBAL-H (2 equivalents)

- Solvent: Anhydrous CH₂Cl₂

- Temperature: -78°C (dry ice/acetone bath)

- Reaction Time: 2 hours

Workup

- Quench with methanol at -78°C to prevent retro-reduction.

- Extract with CH₂Cl₂, wash with Rochelle’s salt (sodium potassium tartrate) to remove aluminum residues.

- Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product as a colorless oil.

Critical Considerations

- Moisture Sensitivity: DIBAL-H reacts violently with water; strict anhydrous conditions are essential.

- Temperature Control: Subzero temperatures prevent ester group reduction.

Industrial-Scale Production Considerations

Scaling this synthesis requires modifications to ensure cost-effectiveness and safety:

Continuous Flow Reactors

- Advantages: Improved heat dissipation and reagent mixing.

- Solvent Choice: Replace CH₂Cl₂ with toluene or methyl tert-butyl ether (MTBE) for lower toxicity.

Physicochemical Properties

The compound’s physical characteristics, derived from experimental data, are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.28 g/mol | |

| Boiling Point | 384.9 ± 42.0°C (760 mmHg) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Refractive Index | 1.574 | |

| Flash Point | 186.6 ± 27.9°C |

Mechanistic Insights

Role of DIBAL-H

DIBAL-H coordinates with the ketone oxygen, transferring a hydride ion to the electrophilic carbonyl carbon. The bulky isobutyl groups sterically hinder attack on the ester carbonyl, ensuring selectivity.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-hydroxypiperidine-1-carboxylate, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are prepared by reacting hydroxyl-piperidine intermediates with benzyl chloroformate under basic conditions (e.g., using triethylamine or NaHCO₃) . Purification often involves column chromatography or recrystallization, with purity assessed via HPLC or ¹H/¹³C NMR spectroscopy. Key steps include monitoring reaction progress using TLC and ensuring anhydrous conditions to prevent hydrolysis of the carboxylate group .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the hydroxyl (δ ~1.5-2.5 ppm), benzyl (δ ~5.1-5.2 ppm for CH₂), and piperidine moieties (δ ~3.0-4.0 ppm for N-CH₂) .

- FT-IR : Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad O-H stretch at ~3200-3400 cm⁻¹) groups .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., theoretical [M+H]⁺ for C₁₃H₁₇NO₃: 248.12) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in a dark, dry environment at 2–8°C, away from oxidizers and strong acids .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve structural ambiguities in derivatives of this compound?

SHELXL refines crystal structures by optimizing atomic displacement parameters (ADPs) and handling twinning or disorder. For example, the hydroxyl group’s position on the piperidine ring can be confirmed via Fourier difference maps. Mercury’s Materials Module enables packing similarity analysis to compare experimental data with computational models . Key metrics include R-factor convergence (<5%) and validation using CCDC databases .

Q. What strategies address discrepancies between experimental NMR data and computational predictions for this compound?

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) using DFT calculations (B3LYP/6-31G* level) .

- Solvent Corrections : Apply the IEFPCM model to simulate solvent effects in NMR chemical shift predictions .

- Cross-Validation : Compare experimental NOESY/ROESY data with molecular dynamics simulations to validate 3D conformations .

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses involving this compound?

- Catalyst Screening : Test chiral catalysts like Jacobsen’s Mn(III)-salen complexes for kinetic resolution .

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients .

- Racemization Studies : Monitor optical rotation over time under varying pH/temperature to identify stability thresholds .

Q. What role do the hydroxyl and benzyl groups play in modulating reactivity toward nucleophilic substitution?

- Hydroxyl Group : Acts as a hydrogen-bond donor, stabilizing transition states in SN² reactions (e.g., Mitsunobu reactions with DIAD/TPP) .

- Benzyl Group : Enhances steric bulk, directing regioselectivity in ring-opening reactions (e.g., with Grignard reagents) .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to quantify rate constants under varying nucleophile concentrations .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading) .

- Batch-to-Batch Analysis : Track impurity profiles using UPLC-MS and adjust purification protocols (e.g., gradient elution in prep-HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.